(R)-Methotrexate-d3

Catalog No.
S1801130
CAS No.
432545-63-6
M.F
C20H22N8O5
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methotrexate-d3

CAS Number

432545-63-6

Product Name

(R)-Methotrexate-d3

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H22N8O5

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3

InChI Key

FBOZXECLQNJBKD-FUPFOCIHSA-N

SMILES

Array

Synonyms

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino-d3]benzoyl]-L-glutamic Acid; (+)-Amethopterin; 4-Amino-N10-methylpteroylglutamic Acid-d3; 4-Amino-N10-methylfolic Acid-d3; Antifolan-d3; Emtexate-d3; Ledertrexate-d3; MTX-d3; L-Metatrexan-d3; Methyl

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Methotrexate-d3 is intended for use as an internal standard for the quantification of MTX by GC- or LC-MS. MTX is similar in structure to folic acid and aminopterin. It acts by inhibiting the metabolism of folic acid and blocking key enzymes in the synthesis of purines and pyrimidines required for cell proliferation. MTX is known to induce adenosine release, which mediates many of its anti-inflammatory effects, including the reduction of proinflammatory cytokines. Formulations containing MTX have been used in the treatment of cancer, autoimmune diseases, ectopic pregnancy, and for the induction of medical abortions. MTX formulations are considered the gold standard of disease-modifying antirheumatic drug (DMARD) therapy to treat both the immune-inflammatory and joint destructive processes of rheumatoid arthritis.

(R)-Methotrexate-d3 (CAS 432545-63-6) is the stable deuterium-labeled form of the (R)-enantiomer of the widely used antifolate drug methotrexate[1]. While the (S)-enantiomer serves as the active pharmaceutical ingredient (API) in clinical applications, the (R)-enantiomer (D-amethopterin) is a tightly regulated chiral impurity—capped at a 3.0% limit by the United States Pharmacopeia (USP)—and a minor biological metabolite. For procurement teams in pharmaceutical QA/QC and bioanalytical contract research, (R)-Methotrexate-d3 is the gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [2]. It features a precise +3 Da mass shift (m/z 458.4 vs. 455.4 for the unlabeled protonated species) that cleanly separates its signal from the natural isotopic envelope of the API, ensuring high-precision trace quantification without cross-talk[1].

Substituting enantiopure (R)-Methotrexate-d3 with (S)-Methotrexate-d3 or racemic MTX-d3 critically compromises chiral LC-MS/MS assays [1]. In chiral chromatography, the (R) and (S) enantiomers elute at distinct retention times, subjecting them to completely different matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source [2]. An (S)-labeled standard will not co-elute with the (R)-analyte, violating ICH bioanalytical guidelines for matrix effect normalization and leading to quantification errors that can exceed 20% in complex matrices [3]. Furthermore, utilizing a racemic MTX-d3 standard splits the mass signal across two chromatographic peaks, halving the signal-to-noise ratio for the target (R)-peak and requiring higher spike concentrations that risk detector saturation [1]. Only the enantiopure (R)-d3 standard guarantees exact co-elution and absolute matrix correction for the trace (R)-impurity.

Absolute Co-elution in Chiral LC-MS/MS for Matrix Factor Correction

In chiral LC-MS/MS assays required to separate the (S)- and (R)-enantiomers of methotrexate, matrix effects vary significantly across the elution window [1]. (R)-Methotrexate-d3 perfectly co-elutes with the (R)-methotrexate analyte, ensuring identical ionization conditions. In contrast, using (S)-Methotrexate-d3 as an internal standard for the (R)-analyte results in retention time mismatch, leading to uncorrected matrix effects that can skew quantification by up to 20-30% in formulated API mixtures or plasma [2].

Evidence DimensionMatrix factor correction accuracy (recovery variance)
Target Compound Data(R)-Methotrexate-d3 yields ~100% matrix-normalized recovery for (R)-MTX.
Comparator Or Baseline(S)-Methotrexate-d3 yields variable recovery (often ±20% error) due to chiral retention time mismatch.
Quantified Difference>20% improvement in quantification accuracy in matrix-heavy samples.
ConditionsChiral LC-MS/MS analysis of plasma or formulated API mixtures.

Ensures compliance with ICH M10 and Q2(R2) bioanalytical validation guidelines by providing a true stable-isotope internal standard that perfectly tracks the chiral impurity's matrix suppression.

Elimination of Isotopic Cross-Talk in Trace Impurity Quantification

When quantifying (R)-methotrexate as a low-level impurity (e.g., <0.1% to 3.0% USP limit) in the presence of massive excesses of (S)-methotrexate, using an unlabeled (R)-methotrexate standard is impossible due to mass overlap . Furthermore, +1 or +2 Da labeled standards suffer from cross-talk with the natural heavy isotopes (M+1, M+2) of the highly abundant (S)-API tailing into the (R)-peak. The +3 Da mass shift of (R)-Methotrexate-d3 (m/z 458.4 vs 455.4) completely bypasses the natural isotopic envelope of unlabeled methotrexate [1].

Evidence DimensionIsotopic interference / Cross-talk contribution
Target Compound Data<0.1% signal contribution from unlabeled MTX isotopic envelope at the +3 Da transition.
Comparator Or Baseline+1 Da or +2 Da labels experience high background interference from the M+1 (24%) and M+2 (4%) natural isotopes of the parent drug.
Quantified Difference>40-fold reduction in background noise compared to +2 Da labels.
ConditionsHigh-concentration (S)-MTX API formulation testing via LC-MS/MS.

Allows procurement teams and QA/QC labs to reliably quantify trace (R)-enantiomer impurities without false positives caused by the main API's isotopic tailing.

Signal-to-Noise Optimization vs. Racemic Standards

Utilizing a racemic Methotrexate-d3 standard splits the internal standard mass signal equally between the (R) and (S) chromatographic peaks [1]. This effectively halves the signal-to-noise ratio for the target (R)-peak and requires doubling the IS spike concentration, which can lead to detector saturation or ion suppression of the trace analyte. Enantiopure (R)-Methotrexate-d3 concentrates 100% of the spiked ion current into the target retention window, maximizing sensitivity [2].

Evidence DimensionEffective IS signal intensity per spiked mass
Target Compound Data100% of IS signal localized at the (R)-enantiomer retention time.
Comparator Or BaselineRacemic MTX-d3 localizes only 50% of the signal at the (R)-enantiomer retention time.
Quantified Difference2x higher signal-to-noise ratio for the internal standard at equivalent spike concentrations.
ConditionsChiral chromatographic separation coupled to ESI-MS/MS.

Lowers the required consumption of the expensive stable-isotope standard per assay while preventing MS detector saturation, directly optimizing cost-per-test in high-throughput labs.

Pharmacopeial Compliance Testing of MTX APIs

Leveraging the +3 Da mass shift and exact chiral co-elution, (R)-Methotrexate-d3 is the optimal internal standard for quantifying the D-methotrexate (R-methotrexate) impurity in commercial API batches. This ensures accurate reporting against the USP limit of 3.0% and EP impurity thresholds, preventing batch rejection due to matrix-induced quantification errors.

Enantioselective Pharmacokinetic (PK) Studies

In clinical trials evaluating high-dose methotrexate therapies, tracking the specific clearance rates or chiral inversion of (R)-methotrexate in patient plasma requires precise matrix-effect normalization. (R)-Methotrexate-d3 provides the necessary baseline correction to meet ICH M10 bioanalytical validation standards for endogenous and trace metabolite tracking [1].

High-Throughput Chiral LC-MS/MS Method Development

For contract research organizations (CROs) developing new rapid chiral separation methods, enantiopure (R)-Methotrexate-d3 acts as a benchmark standard. By concentrating 100% of its signal into the (R)-peak, it allows for lower spiking concentrations than racemic standards, preventing MS detector saturation and reducing per-assay reagent costs[2].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

457.19014607 Da

Monoisotopic Mass

457.19014607 Da

Heavy Atom Count

33

Wikipedia

N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid

Dates

Last modified: 08-15-2023

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